Cyclopentylcyclopentane, iron
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
11105-90-1 |
|---|---|
Molecular Formula |
C20H16Fe2-20 |
Molecular Weight |
368 g/mol |
IUPAC Name |
5-cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene;iron |
InChI |
InChI=1S/2C10H8.2Fe/c2*1-2-6-9(5-1)10-7-3-4-8-10;;/h2*1-8H;;/q2*-2;; |
InChI Key |
RQVWSKGUQRKYKR-UHFFFAOYSA-N |
SMILES |
C1=C[C-](C=C1)[C-]2C=CC=C2.C1=C[C-](C=C1)[C-]2C=CC=C2.[Fe].[Fe] |
Canonical SMILES |
[CH-]1[CH-][CH-][C-]([CH-]1)[C-]2C=CC=C2.C1=C[C-](C=C1)[C-]2C=CC=C2.[Fe].[Fe] |
Synonyms |
cyclopentylcyclopentane, iron |
Origin of Product |
United States |
Synthetic Methodologies for Organoiron Complexes with Cyclopentyl Derived Ligands
Synthesis of Cyclopentadienyl (B1206354) Iron Complexes
Cyclopentadienyl (Cp) iron complexes are among the most well-studied organometallic compounds. nih.gov The archetypal example, ferrocene (B1249389) (Cp₂Fe), discovered in the early 1950s, marked a significant milestone in the field. nih.govdiva-portal.org The synthetic routes to these "sandwich" and "half-sandwich" complexes are numerous and have been refined over decades to achieve high yields and accommodate a wide range of substituents on the cyclopentadienyl ring.
Routes to Mono- and Bis(cyclopentadienyl)iron Derivatives
The preparation of both mono- and bis(cyclopentadienyl)iron complexes can be achieved through several fundamental reaction types, primarily involving the reaction of an iron source with a cyclopentadienylating agent.
Iron carbonyls, such as iron pentacarbonyl (Fe(CO)₅), diiron nonacarbonyl (Fe₂(CO)₉), and triiron dodecacarbonyl (Fe₃(CO)₁₂), are versatile and readily available starting materials for the synthesis of cyclopentadienyl iron complexes. nih.gov These reactions often proceed through the displacement of carbonyl ligands by the cyclopentadienyl group.
A common method involves the direct reaction of an iron carbonyl with cyclopentadiene (B3395910) or its dimer, dicyclopentadiene (B1670491). For example, heating Fe(CO)₅ with dicyclopentadiene at high temperatures yields the cyclopentadienyliron dicarbonyl dimer, [CpFe(CO)₂]₂. This dimer is a crucial starting material for a vast array of other cyclopentadienyl iron derivatives. The reaction mechanism generally involves the thermal dissociation of a CO ligand from the iron center, creating a vacant coordination site for the cyclopentadiene to bind. nih.gov
| Precursor | Reactant | Product | Conditions |
| Fe(CO)₅ | Dicyclopentadiene | [CpFe(CO)₂]₂ | High Temperature |
| Fe₂(CO)₉ | Cyclopentadiene | [CpFe(CO)₂]₂ | Thermal |
This table summarizes the synthesis of the cyclopentadienyliron dicarbonyl dimer from iron carbonyl precursors.
Ligand exchange reactions provide another powerful route to cyclopentadienyl iron complexes. In these reactions, one or more ligands on a pre-existing iron complex are replaced by a cyclopentadienyl group or vice versa. A classic example is the synthesis of cationic (η⁶-arene)(η⁵-cyclopentadienyl)iron(II) complexes. These syntheses can be accomplished through the reaction of ferrocene with an arene in the presence of a Lewis acid like aluminum chloride, which facilitates the exchange of a Cp ring for the arene. diva-portal.org
Photochemical methods can also induce ligand exchange. For instance, photolysis of certain iron complexes in the presence of cyclopentadiene or its derivatives can lead to the formation of the desired cyclopentadienyl complex. wikipedia.org The energy from the light promotes the dissociation of a ligand, allowing the cyclopentadienyl group to coordinate to the iron center. wikipedia.org
| Starting Complex | Reagent | Product Type | Catalyst/Conditions |
| Ferrocene | Arene | [(η⁶-arene)FeCp]⁺ | AlCl₃ |
| Fe(CO)₅ | Cyclopentadiene | [CpFe(CO)₂]₂ | Photolysis |
This table illustrates examples of ligand exchange reactions for the synthesis of cyclopentadienyl iron complexes.
For efficiency and convenience, one-pot syntheses are highly desirable. Several one-pot procedures for the preparation of cationic (η⁵-cyclopentadienyl)(η⁶-arene)iron(II) complexes have been developed. scbt.comresearchgate.net These methods often involve the in-situ generation of the active iron species and subsequent reaction with both cyclopentadiene and the arene ligand in a single reaction vessel. This approach avoids the isolation of intermediate complexes, saving time and resources.
One-pot syntheses of diiron-dinitrogen complexes bearing cyclopentadienyl-phosphine ligands have also been reported, where mixing potassium salts of the ligands with iron halides directly yields the desired product without the need for an external reductant. osti.gov
Synthesis of Substituted Cyclopentadienyl Iron Complexes
The introduction of substituents onto the cyclopentadienyl ring allows for the fine-tuning of the electronic and steric properties of the resulting iron complexes. A variety of synthetic strategies have been developed to access these valuable compounds.
One common approach involves the use of a substituted cyclopentadiene derivative as the starting material. For example, reacting a substituted cyclopentadiene with an appropriate iron source, such as FeCl₂, can yield the corresponding substituted ferrocene. The synthesis of mono-substituted cyclopentadienes can be achieved through selective catalytic carbon-carbon coupling reactions. dss.go.th
Alternatively, functional groups can be introduced onto the cyclopentadienyl ring of a pre-formed complex. For instance, cationic cyclopentadienyliron complexes with chloro-substituted arene ligands can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki coupling with arylboronic acids, to generate new C-C bonds and introduce diverse aryl substituents. wikipedia.org Similarly, Sonogashira-type couplings can be employed to introduce alkynyl groups. wikipedia.org The preparation of bis(pyrazolyl)cyclopentadienyl iron complexes has also been described, where the substituents on the pyrazolyl groups influence the solubility and reactivity of the resulting complexes. rsc.orgchemicalbook.comnih.govlookchem.com
Synthesis of Cyclopentadienone Iron Complexes
Cyclopentadienone iron complexes, typically featuring an (η⁴-cyclopentadienone)Fe(CO)₃ core, are another important class of organoiron compounds. These complexes are often synthesized via the cyclocarbonylation of diynes in the presence of an iron carbonyl source.
The reaction of α,ω-diynes with iron carbonyls, such as Fe(CO)₅ or Fe₂(CO)₉, promotes a formal [2+2+1] cycloaddition, incorporating a carbonyl ligand from the iron precursor into the newly formed cyclopentadienone ring. This method allows for the synthesis of a wide range of substituted cyclopentadienone iron tricarbonyl complexes. The reaction conditions, such as temperature and the use of promoters like trimethylamine (B31210) N-oxide (Me₃NO), can influence the reaction rate and yield.
Novel iron complexes containing both a cyclopentadienone and an N-heterocyclic carbene (NHC) ligand have been prepared from Fe₂(CO)₉. Furthermore, (cyclopentadienone)iron tricarbonyl complexes can serve as precursors for other derivatives through ligand exchange, for example, using an Ag(I)-mediated exchange process to introduce NHC ligands.
| Reactants | Product | Key Process |
| Diyne, Fe(CO)₅/Fe₂(CO)₉ | (Cyclopentadienone)Fe(CO)₃ | Cyclocarbonylation |
| Fe₂(CO)₉, NHC, Cyclopentadienone | (Cyclopentadienone)(NHC)Fe complex | One-pot synthesis |
| (Cyclopentadienone)Fe(CO)₃, NHC | (Cyclopentadienone)(NHC)Fe(CO)₂ | Ligand Exchange |
This table provides an overview of synthetic routes to cyclopentadienone iron complexes.
Cycloaddition Reactions (e.g., [2+2+1] from Alkynes and Carbon Monoxide)
A prominent method for synthesizing (cyclopentadienone)iron complexes is the [2+2+1] cycloaddition reaction. This process involves the coupling of two alkyne molecules with a carbon monoxide (CO) ligand, mediated by an iron carbonyl complex. wiley-vch.dee-bookshelf.de The reaction typically utilizes readily available iron carbonyl reagents such as pentacarbonyliron (Fe(CO)₅), diiron nonacarbonyl (Fe₂(CO)₉), or triiron dodecacarbonyl (Fe₃(CO)₁₂) as the iron source. nih.gov
The generally accepted mechanism proceeds through several key steps. Initially, a coordinatively unsaturated iron species, such as Fe(CO)₄, is generated by the dissociation of a CO ligand from the precursor. nih.gov This species then coordinates with two alkyne molecules. An oxidative cyclization follows, forming an intermediate known as a ferracyclopentadiene. wiley-vch.de Subsequent insertion of a CO molecule into this metallacycle and a final reductive elimination step yield the stable 18-electron tricarbonyl(η⁴-cyclopentadienone)iron complex. wiley-vch.de This cycloaddition is a versatile method and has been applied to the synthesis of complex molecules like corannulene. wiley-vch.de
A variation of this method involves the use of a tethered dialkyne, which undergoes an intramolecular [2+2+1] cycloaddition with an iron carbonyl source to form bicyclic cyclopentadienone complexes. mdpi.com
Table 1: Key Steps in [2+2+1] Cycloaddition for (Cyclopentadienone)iron Complex Synthesis
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Precursor Activation | Dissociation of CO from an iron carbonyl precursor (e.g., Fe(CO)₅). | Generates a coordinatively unsaturated iron species (e.g., Fe(CO)₄). |
| 2. Alkyne Coordination | Two alkyne molecules coordinate to the activated iron center. | Forms a tricarbonyl[bis(η²-alkyne)]iron complex. |
| 3. Oxidative Cyclization | The two coordinated alkynes couple to form a five-membered ring containing iron. | Forms a ferracyclopentadiene intermediate. |
| 4. CO Insertion | A carbon monoxide ligand inserts into an iron-carbon bond of the metallacycle. | Forms a six-membered ring intermediate. |
| 5. Reductive Elimination | The cyclopentadienone ligand is formed, and the iron center is reduced. | Yields the final tricarbonyl(η⁴-cyclopentadienone)iron complex. |
Preparation of Functionalized Cyclopentadienone Ligands
The synthesis of iron complexes with functionalized cyclopentadienone ligands allows for the fine-tuning of the complex's steric and electronic properties. rsc.org This is crucial for applications in catalysis, where ligand design dictates reactivity and selectivity. mdpi.comresearchgate.net One powerful strategy involves synthesizing the functionalized ligand prior to or during the complexation with iron.
A key approach is the use of the [2+2+1] cycloaddition with functionalized or enantiopure alkynes. mdpi.com For instance, to create a C₂-rotational symmetric cyclopentadienone ligand with chiral substituents, enantiopure terminal alkynes can be coupled with a dihalide linker to produce a tethered dialkyne. mdpi.com This "pre-ligand" is then subjected to cycloaddition with an iron carbonyl, directly yielding the iron complex with the desired chiral, functionalized cyclopentadienone ligand. mdpi.com This method provides a modular route to asymmetric catalysts. mdpi.com
Another strategy involves the intramolecular cyclization of a diyne, which can be synthesized with various functional groups, to generate diverse cyclopentadienone iron tricarbonyl complexes. researchgate.net Additionally, functional groups can be introduced on other ligands within the complex, such as N-heterocyclic carbenes (NHCs), which are then co-complexed with the cyclopentadienone ligand in a single synthetic step from precursors like Fe₂(CO)₉. rsc.orgrsc.org
Table 2: Strategies for Synthesizing Functionalized Cyclopentadienone Iron Complexes
| Strategy | Description | Precursors | Resulting Complex |
|---|---|---|---|
| Cycloaddition of Functionalized Alkynes | Two equivalents of a functionalized alkyne react with an iron carbonyl source. | R-C≡C-H (functionalized alkyne), Fe(CO)₅ | (η⁴-functionalized cyclopentadienone)Fe(CO)₃ |
| Intramolecular Diyne Cyclization | A diyne pre-ligand undergoes intramolecular [2+2+1] cycloaddition. researchgate.net | Diynes, Fe₂(CO)₉ | (η⁴-bicyclic cyclopentadienone)Fe(CO)₃ |
| Asymmetric Ligand Synthesis | Enantiopure terminal alkynes are linked and then cyclized with an iron source. mdpi.com | Enantiopure alkynes, dihalide linker, iron carbonyls | Chiral (η⁴-cyclopentadienone)Fe(CO)₃ complex |
| Mixed Ligand Synthesis | A cyclopentadienone precursor and a functionalized co-ligand (e.g., NHC) react with an iron source. rsc.org | Cyclopentadienone, functionalized NHC-silver complex, Fe₂(CO)₉ | (Cyclopentadienone)iron(NHC)(dicarbonyl) complex |
Synthesis of Saturated Cyclic Alkyl Iron Complexes (e.g., Cyclopentyl)
The formation of iron complexes featuring a direct, single bond to a saturated cyclic alkyl group, such as a cyclopentyl moiety, requires different synthetic approaches than those used for π-complexed ligands like cyclopentadienone. These methods typically involve the creation of a robust iron-carbon sigma (σ) bond.
Alkylation Reactions of Iron Precursors
A primary method for forming iron-alkyl bonds is through the alkylation of highly nucleophilic anionic iron complexes. wikipedia.org One of the most well-known reagents for this purpose is disodium (B8443419) tetracarbonylferrate (Na₂[Fe(CO)₄]), also known as Collman's Reagent. wikipedia.org This iron(-II) complex is a powerful nucleophile and reacts with alkyl halides, such as cyclopentyl bromide, in what can be viewed as an oxidative addition or Sₙ2-type displacement to form an alkyl-iron intermediate. wiley-vch.dewikipedia.org
Another widely used nucleophilic iron precursor is the anionic complex derived from the reduction of the dimeric species [CpFe(CO)₂]₂ (often abbreviated as Fp₂). Reduction with sodium metal produces Na[CpFe(CO)₂] ("NaFp"), which contains a potent nucleophilic iron center. wikipedia.org This anion readily reacts with a variety of electrophiles, including alkyl halides, to form stable CpFe(CO)₂R complexes, where R can be a saturated cyclic alkyl group like cyclopentyl. wikipedia.org
Stereoselective Synthesis of Saturated Cyclic Alkyl Iron Complexes
Achieving stereocontrol in the synthesis of alkyl iron complexes is a significant challenge that can be addressed by using chiral-at-iron auxiliaries. The chiral iron complex [(η⁵-C₅H₅)Fe(CO)(PPh₃)], where PPh₃ is triphenylphosphine, is a cornerstone of this approach. nih.govnist.gov
The synthesis begins with a stable, optically active iron acyl complex, such as [(η⁵-C₅H₅)Fe(CO)(PPh₃)COCH₃], which is configurationally stable at the iron center. nih.govnist.gov Deprotonation of the protons alpha to the carbonyl group using a strong base like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) generates a stable, chiral iron acyl enolate. nih.govnist.gov This enolate acts as a "chiral enolate equivalent." nist.gov
The subsequent reaction of this chiral enolate with an electrophile, such as an alkyl halide, proceeds with a high degree of stereoselectivity. nih.govnist.gov The steric and electronic environment created by the chiral iron auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer of the alkylated product in high preference over the other. nih.govnist.gov This methodology provides a reliable means of creating new stereogenic carbon centers with the configuration controlled by the pre-existing chirality at the iron atom. nist.gov While this method directly alkylates a ligand attached to the iron, it exemplifies the core principle of using a chiral iron center to induce stereoselectivity in C-C bond formation on the ligand scaffold. nih.govnist.gov
Table 3: Compound Names Mentioned
| Compound Name | Formula / Abbreviation |
|---|---|
| Pentacarbonyliron | Fe(CO)₅ |
| Diiron nonacarbonyl | Fe₂(CO)₉ |
| Triiron dodecacarbonyl | Fe₃(CO)₁₂ |
| Disodium tetracarbonylferrate (Collman's Reagent) | Na₂[Fe(CO)₄] |
| Tricarbonyl(η⁴-cyclopentadienone)iron | (C₄H₄CO)Fe(CO)₃ |
| Dicyclopentadienyldiiron tetracarbonyl | [CpFe(CO)₂]₂ or Fp₂ |
| Sodium cyclopentadienyliron dicarbonyl | Na[CpFe(CO)₂] or NaFp |
| (η⁵-Cyclopentadienyl)(carbonyl)(triphenylphosphine)iron acetyl | [(η⁵-C₅H₅)Fe(CO)(PPh₃)COCH₃] |
| N-Heterocyclic Carbene | NHC |
| Lithium diisopropylamide | LDA |
| Butyllithium | BuLi |
Based on a thorough review of scientific literature, the chemical compound specified as "Cyclopentylcyclopentane, iron" is not a recognized or documented substance. Consequently, there is no available scientific data for its structural elucidation or characterization.
The name "this compound" is chemically ambiguous. Cyclopentylcyclopentane is a saturated alkane, which generally does not form stable complexes with iron in a manner that would lead to an isolable compound with this name. While organoiron chemistry is a vast field, complexes are typically formed with unsaturated ligands like cyclopentadienyl anions (as in ferrocene) or other functionalized organic molecules. wikipedia.orgwikiwand.com
Due to the absence of any research findings, spectroscopic data (NMR, IR, Mass Spectrometry, Mössbauer, EPR), or crystallographic analyses for "this compound," it is not possible to generate the requested scientific article. The creation of content for the specified outline would require fabrication of data, which would be scientifically unsound.
If the subject of interest is a related, known compound, such as a cyclopentyl-substituted ferrocene (e.g., cyclopentylferrocene), please provide the correct chemical name to enable the generation of an accurate and informative article.
Structural Elucidation and Characterization of Organoiron Complexes with Cyclopentyl Derived Ligands
Analysis of Coordination Geometries and Electronic Structures
The arrangement of ligands around the central iron atom, known as the coordination geometry, profoundly influences the complex's stability, reactivity, and electronic properties. Organoiron complexes with cyclopentyl-derived ligands have been observed to adopt several distinct geometries.
Five-coordinate geometries are a notable feature in some organoiron complexes. For instance, in cyclopentadienone iron alcohol complexes, the iron center is formally five-coordinate. nih.gov These complexes are characterized by a bidentate cyclopentadienone ligand, two carbonyls, and an alcohol. nih.gov X-ray crystallography of one such complex, [2,5-(SiMe3)2-3,4-(CH2)4(η5-C4C=O)]Fe(CO)2(HOCH2C6H5), revealed that the five-membered ring of the cyclopentadienone ligand adopts an envelope shape. nih.gov This distortion leads to longer Fe-C bond distances to the carbonyl carbon of the ring compared to the other ring carbons. nih.gov Additionally, a series of non-heme {Fe−NO}7 complexes with trigonal bipyramidal coordination geometry have been synthesized using tripodal ligands, including one derived from a cyclopentyl group. researchgate.net
| Complex | Coordination Number | Geometry | Key Ligands |
|---|---|---|---|
| [2,5-(SiMe3)2-3,4-(CH2)4(η5-C4C=O)]Fe(CO)2(HOCH2C6H5) | 5 | Five-Coordinate | Cyclopentadienone, Carbonyl, Alcohol |
| [Fe1cyp(NO)]- | 5 | Trigonal Bipyramidal | Tris(N-cyp-carbamoylmethyl)amine |
Octahedral geometry is common in coordination chemistry, and organoiron complexes are no exception. wikipedia.org However, distortions from ideal octahedral symmetry are frequently observed. wikipedia.org In some instances, the dianion of a Schiff base can act as a hexadentate ligand, leading to a distorted octahedral arrangement around the metal ion. sci-hub.se The Jahn-Teller effect can also lead to distortions in octahedral complexes, particularly in certain d-electron configurations, resulting in elongation or compression of the axial bonds. libretexts.org While specific examples involving cyclopentyl-derived ligands leading to distorted octahedral geometries are not prevalent in the provided search results, it is a common geometry for iron complexes and can be influenced by the steric and electronic properties of the ligands. wikipedia.orgsci-hub.se
Square-planar geometry is most common for transition metal complexes with a d8 electron configuration. libretexts.org While tetrahedral geometry is often sterically favored for four-coordinate complexes, square-planar coordination can be electronically stabilized. researchgate.net The treatment of Fe2(Mes)4 with monodentate phosphine (B1218219) and phosphite (B83602) ligands has been shown to furnish square-planar trans-P2Fe(Mes)2 derivatives. researchgate.net Although less common for iron than for metals like palladium(II) and platinum(II), the possibility of square-planar iron(II) complexes exists, particularly with ligands that can electronically stabilize this geometry. researchgate.netrptu.derptu.de
Tetrahedral and pseudotetrahedral geometries are also observed in four-coordinate iron complexes. researchgate.netacs.org For instance, X-ray structural data of a complex containing two pseudooctahedral iron centers revealed a central iron atom with a distorted tetrahedral geometry. researchgate.net The choice between a square-planar and tetrahedral geometry is influenced by a balance of steric and electronic factors. researchgate.net
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical species. uit.noresearchgate.net This method has been applied to various organoiron complexes to understand their electronic structures and reactivity. uit.nonih.gov
For example, cyclic voltammetry studies of piano-stool iron complexes bearing N-heterocyclic carbene ligands, which can be synthesized from precursors like [CpFe(CO)2(I)], show a reversible one-electron oxidation. researchgate.net This indicates the formation of a stable 17-electron radical cation. researchgate.net The redox potentials of these complexes are influenced by the nature of the ligands attached to the iron center. researchgate.net In other studies, the electrochemical behavior of tris(2-hydroxybenzophenone)iron(III) complexes was investigated using cyclic voltammetry, revealing that the first reduction is metal-based. uit.no The measurements are typically performed in a solution containing the analyte and a supporting electrolyte, using a three-electrode system. uit.noresearchgate.net
| Complex Type | Electrochemical Event | Technique | Key Finding |
|---|---|---|---|
| Piano-stool iron complexes with NHC ligands | One-electron oxidation | Cyclic Voltammetry | Formation of a reversible 17-electron radical cation. researchgate.net |
| Tris(2-hydroxybenzophenone)iron(III) complexes | Reduction | Cyclic Voltammetry | The first reduction is centered on the iron atom. uit.no |
Reactivity and Mechanistic Investigations of Organoiron Complexes with Cyclopentyl Derived Ligands
Ligand Exchange and Dissociation Processes
Ligand exchange and dissociation are fundamental processes in the reactivity of organoiron complexes. These reactions involve the replacement of one or more ligands in the coordination sphere of the iron center. The lability of ligands can be influenced by several factors, including the nature of the metal center, the electronic and steric properties of the ligands, and the reaction conditions. nih.gov
For many 18-electron organoiron complexes, ligand substitution often proceeds through a dissociative mechanism. libretexts.org In this pathway, a ligand first dissociates from the metal center, creating a coordinatively unsaturated and highly reactive intermediate. This intermediate then rapidly coordinates with an incoming ligand to form the final product. libretexts.orgyoutube.com The initial dissociation is typically the slow, rate-determining step. youtube.com
A notable example involves the thermal or photochemical dissociation of carbon monoxide (CO) ligands from iron carbonyl complexes. For instance, the irradiation of iron pentacarbonyl, Fe(CO)₅, with UV light leads to the loss of a CO ligand, generating the reactive Fe(CO)₄ species. libretexts.org This intermediate can then react with other ligands present in the reaction mixture. Similarly, heating the cyclopentadienylmolybdenum tricarbonyl dimer results in the dissociation of CO ligands. libretexts.org
The exchange of cyclometalated ligands has also been observed, particularly in palladium(II) complexes, and the principles can be extended to other transition metals like iron. mdpi.com This process can occur through a dissociative mechanism where the initial cyclometalated ligand departs, creating a coordinatively unsaturated intermediate that then activates a C-H bond of the incoming ligand. mdpi.com The selectivity of this exchange can be controlled by the rates of dissociation of the cyclometalated ligands. mdpi.com
The development of novel analytical techniques, such as electrospray ionization mass spectrometry (ESI-MS), has provided powerful tools for studying the kinetics of ligand exchange in solution. nih.gov By using isotopically labeled ligands, it is possible to quantitatively investigate solution-phase equilibria and derive rate constants and activation parameters for ligand dissociation, offering deeper mechanistic insights. nih.gov
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles involving organoiron complexes. wiley-vch.delibretexts.org Oxidative addition involves the addition of a molecule to the metal center, leading to an increase in both the coordination number and the formal oxidation state of the iron. libretexts.orglibretexts.org Conversely, reductive elimination is the reverse process, where two ligands are eliminated from the metal center to form a new molecule, resulting in a decrease in the coordination number and oxidation state of the iron. libretexts.orgyoutube.com
For oxidative addition to occur, the iron complex typically needs to be coordinatively unsaturated and possess an accessible higher oxidation state. libretexts.org The reaction can proceed through different mechanisms, including concerted, Sɴ2-type, and radical pathways, depending on the nature of the substrate and the iron complex. libretexts.org For instance, the reaction of low-valent iron species with alkyl halides can proceed via oxidative addition. chinesechemsoc.org
Reductive elimination is often the product-forming step in catalytic cross-coupling reactions. libretexts.orgyoutube.com For this process to occur, the two ligands to be coupled are generally required to be in a cis orientation to each other. libretexts.org The tendency of a complex to undergo reductive elimination is influenced by the electron density at the metal center; it is generally favored by a lower electron density. libretexts.org
A proposed catalytic cycle for an iron-catalyzed cross-electrophile coupling reaction illustrates these processes. chinesechemsoc.org The cycle may involve a sequence of single electron transfer, oxidative addition of an aryl carbamate (B1207046) to an Fe(I) complex, and subsequent reductive elimination to form the desired Csp²–Csp³ bond, regenerating the active Fe(I) species. chinesechemsoc.org
The interplay between oxidative addition and reductive elimination is fundamental to the catalytic activity of many iron complexes. However, a significant challenge in iron catalysis is the generation of reactive low-valent iron species that can readily undergo oxidative addition with otherwise inert bonds. chinesechemsoc.org
Nucleophilic Addition Reactions to Coordinated Cyclic Ligands
Coordinated cyclic π-hydrocarbons in organoiron complexes are often susceptible to nucleophilic attack. The coordination of the organic ligand to the iron center typically renders it more electrophilic and thus more reactive towards nucleophiles. wiley-vch.de This reactivity has been extensively studied and provides a powerful tool for the synthesis of new organic molecules. acs.orgacs.org
The nature of the nucleophile and the specific organoiron complex dictates the outcome of the reaction. Nucleophilic addition can occur at various sites, including the cyclic ligand itself or other coordinated ligands like carbon monoxide (CO). mdpi.comresearchgate.net For example, in cationic η²-alkyne iron complexes, the site of nucleophilic attack can be either the alkyne ligand or a CO ligand, with the basicity of the nucleophile often determining the reaction pathway. researchgate.net
In the case of cationic (η⁶-arene)tricarbonylmanganese complexes, which share similarities with analogous iron systems, nucleophilic addition to the arene ring is a key reaction. acs.org Similarly, nucleophilic addition to the cyclohexadienyl ligand in certain iron complexes is a well-established transformation. acs.org
The reaction of isocyanide ligands coordinated to diiron complexes with nucleophiles provides another example. mdpi.com Nucleophilic addition to the isocyanide carbon can lead to the formation of aminocarbene ligands. mdpi.com The reactivity can be complex, with the possibility of addition at different sites depending on the nucleophile and the substituents on the complex. mdpi.com
Furthermore, the activation of coordinated ligands towards nucleophilic attack is a general principle. For example, neutral η²-alkene–tetracarbonyliron complexes react with nucleophiles more readily than the free alkene. wiley-vch.de This is attributed to the electron-accepting character of the tetracarbonyliron fragment. wiley-vch.de
Electrophilic Reactions of Organoiron Species
Organoiron complexes can also participate in electrophilic reactions, where the iron center or a coordinated ligand is attacked by an electrophile. The reactivity of ferrocene (B1249389), Fe(C₅H₅)₂, is a classic example. While ferrocene undergoes various electrophilic substitution reactions on its cyclopentadienyl (B1206354) ligands, some of these reactions are proposed to proceed through an initial attack at the iron center. wikipedia.org This initial attack forms a bent [Cp₂Fe–Z]⁺ species, which is formally an Fe(IV) complex, before the electrophile migrates to a cyclopentadienyl ring. wikipedia.org
The development of C-H bond functionalization reactions often involves the reaction of organoiron intermediates with electrophiles. u-tokyo.ac.jp In some iron-catalyzed C-H activation/C-C bond-forming reactions, an organoiron species generated in situ reacts with an electrophilic coupling partner. thieme-connect.de For instance, the alkylation of a C-H bond can be achieved by reacting an organometallic intermediate with an alkyl electrophile. u-tokyo.ac.jp Careful tuning of reaction conditions, such as the choice of base, can be crucial to direct the reactivity towards the desired pathway and suppress unwanted side reactions. u-tokyo.ac.jp
Mechanistic studies have suggested the involvement of stable "high-valent" organoiron(III) species in some of these electrophilic coupling reactions. u-tokyo.ac.jp The design of specific ligand environments around the iron center, such as using bidentate amide directing groups and diphosphine ligands, has been shown to stabilize the organoiron species formed after C-H activation, allowing them to react efficiently with electrophiles. u-tokyo.ac.jp
Hydrogen Borrowing Reaction Mechanisms
Iron complexes, particularly those containing cyclopentadienone-derived ligands, have emerged as effective catalysts for "hydrogen borrowing" (or hydrogen autotransfer) reactions. unimi.itnih.gov This catalytic strategy involves the temporary removal of hydrogen from a substrate (typically an alcohol) to form a reactive intermediate (an aldehyde or ketone), which then participates in a subsequent bond-forming reaction. The hydrogen is then returned to the newly formed molecule in a final reduction step. nih.gov
The mechanism of these reactions hinges on the ability of the iron complex to facilitate the transfer of hydrogen. Cyclopentadienone iron complexes are particularly adept at this, as the ligand itself is considered "non-innocent." It can switch between the cyclopentadienone and a hydroxycyclopentadienyl form, a process that assists in the heterolytic cleavage and transfer of H₂. unimi.it
A general mechanistic cycle for the iron-catalyzed β-methylation of primary alcohols using methanol (B129727) as the C1 source illustrates the hydrogen borrowing concept. nih.gov The active iron catalyst first dehydrogenates the primary alcohol to the corresponding aldehyde and also dehydrogenates methanol to formaldehyde. These transient aldehydes then undergo an aldol (B89426) condensation. The resulting α,β-unsaturated aldehyde is then reduced by the iron-hydride species that was formed in the initial dehydrogenation steps, delivering the β-methylated alcohol product and regenerating the active iron catalyst. nih.gov
Similar mechanisms are proposed for other hydrogen borrowing reactions, such as the N-alkylation of amines with alcohols. researchgate.netcardiff.ac.uk The iron catalyst facilitates the oxidation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine. This imine is subsequently reduced by the iron-hydride catalyst to yield the alkylated amine. unimi.it
C-H Activation and Functionalization Chemistry
The direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis, and iron complexes have become increasingly important catalysts for these reactions. mdpi.comresearchgate.net C-H activation involves the cleavage of a C-H bond by a metal complex, leading to the formation of a metal-carbon bond, which can then undergo further reactions. rsc.orgrutgers.edu
Iron-catalyzed C-H activation can proceed through various mechanisms. One common pathway involves the formation of a reactive organoiron intermediate. researchgate.net This can be achieved through different modes of C-H bond cleavage, including oxidative addition, where the iron inserts into the C-H bond. researchgate.net
The use of directing groups on the substrate is a powerful strategy to control the regioselectivity of C-H activation. u-tokyo.ac.jpsnnu.edu.cn The directing group coordinates to the iron center, positioning the catalyst in close proximity to a specific C-H bond, thereby facilitating its cleavage. u-tokyo.ac.jpnih.gov
Iron-catalyzed carbene-transfer reactions represent another important class of C-H functionalization. mdpi.com In these reactions, an iron carbene complex, often generated from a diazo compound, inserts into a C-H bond to form a new C-C bond. This methodology has been applied to the formation of cyclopentane (B165970) ring systems with high diastereoselectivity. mdpi.com The mechanism is often proposed to proceed through a concerted C-H insertion via a cyclic transition state. mdpi.com
Site-Selective C-H Bond Functionalization
Achieving site-selectivity in C-H functionalization is a major challenge, especially in molecules containing multiple, chemically similar C-H bonds. nih.govacs.orgrsc.org As mentioned previously, the use of directing groups is a primary strategy to achieve site-selectivity. By anchoring the catalyst to a specific position on the substrate, C-H activation can be directed to a proximal C-H bond. nih.govrsc.org The formation of a stable metallacycle intermediate is often the key to this selectivity. rsc.org
However, recent advances have enabled the selective functionalization of more remote C-H bonds. rsc.org Strategies to achieve this include exploiting the ring strain of metallacycles, utilizing multiple non-covalent interactions, and designing systems where reductive elimination from a larger-membered metallacycle is favored. rsc.org
In the absence of strong directing groups, inherent electronic and steric factors of the substrate can guide site-selectivity. For example, in the oxidation of cycloalkyl substrates, electronic deactivation of proximal C-H bonds by an electron-withdrawing group can lead to preferential functionalization at a remote site. nih.govacs.org This effect can be enhanced by solvent interactions. nih.gov
Metalloradical Activation Mechanisms
Organoiron complexes featuring cyclopentyl-derived ligands are pivotal in catalysis, largely due to their capacity to operate through metalloradical activation mechanisms. These pathways grant access to unique covalent bond activations via rapid electronic reorganization. osti.gov Metalloradical catalysis (MRC) utilizes open-shell metal complexes as one-electron catalysts for the homolytic activation of substrates. nih.gov This process generates metal-entangled organic radicals as key intermediates, which dictate the reaction pathways and stereochemical outcomes. nih.gov
In the context of iron complexes with cyclopentyl-derived ligands, such as those involving cyclopentylmethanol, these mechanisms are prominent in C–H functionalization reactions. For instance, the α-C–H activation of alkenes and alkynes can proceed through an iron-mediated hydrogen atom transfer (HAT), a process where the alcohol ligand plays a crucial role in modulating the redox potential of the iron center. This strategy has been successfully applied to achieve allylic and propargylic C–H functionalization.
Pentamethylcyclopentadienyl iron complexes also serve as a key example of metalloradical involvement. osti.gov The generation of stable 17-electron chromium radicals from a dimeric precursor was a foundational discovery in understanding H2 homolysis, a mechanism that has since been explored in depth. osti.gov Similarly, iron-based metalloradicals are of significant interest for their ability to undergo unique bond activation modes. osti.gov Research has focused on coordination compounds that engage in proton-coupled electron transfer with molecular hydrogen. osti.gov Iron(II) complexes of porphyrins, for example, can act as effective metalloradical catalysts, initiating transformations through a stepwise radical mechanism, analogous to Co(II)-based MRC. nih.gov
Redox Chemistry and Variable Oxidation States of Iron Centers
A defining characteristic of transition metals, and particularly iron, is their ability to exist in multiple oxidation states. tutorchase.comsparkl.melibretexts.org This variability is fundamental to the rich redox chemistry of organoiron complexes. flinnprep.com Iron commonly exhibits +2 and +3 oxidation states, but a wide range of formal oxidation states from -2 to +3 have been characterized in organoiron compounds, often with electronically unsaturated 14-, 16-, 17-, and 18-electron counts. libretexts.orgnih.govibchem.com The accessibility of these different oxidation states is crucial for catalysis, as reactions can cycle between various redox manifolds, such as Fe(+1)/Fe(+3), Fe(0)/Fe(+2), and Fe(-2)/Fe(0). nih.gov
The specific ligands coordinated to the iron center, including cyclopentyl derivatives, significantly influence the stability and reactivity of these oxidation states. sparkl.mechinesechemsoc.org For example, in iron-catalyzed cross-electrophile coupling reactions, low-valent iron species are generated to facilitate the oxidative addition of otherwise inert bonds. chinesechemsoc.org Computational and experimental studies have proposed catalytic cycles involving Fe(I), Fe(II), and Fe(III) intermediates. chinesechemsoc.org The cycle may begin with the reduction of FeI₂ to an Fe(I) species, which then reacts with an alkyl bromide to form an Fe(II) and subsequently an Fe(III) complex. chinesechemsoc.org Reductive elimination then regenerates a key Fe(I) intermediate that undergoes oxidative addition with the second electrophile. chinesechemsoc.org
The redox potential of the iron center can be fine-tuned by the ligand environment. mdpi.com In complexes with cyclopentadienyl-phosphine ligands, a series of metal-centered reduction processes (Fe(II) → Fe(I) → Fe(0)) has been studied in detail. chinesechemsoc.org Spectroscopic data indicate that as the oxidation state of the iron center decreases, the degree of activation of a coordinated dinitrogen molecule increases. chinesechemsoc.org This redox activity is also central to the function of iron complexes in atom-transfer radical polymerization (ATRP), where environmentally friendly iron(II) catalysts bearing N,N,N-trialkylated-1,4,9-triazacyclononane ligands have been developed. nih.gov The redox mechanisms of Fe(II) complexes can also generate reactive oxygen species (ROS) in biological contexts, leading to oxidative stress. nih.gov
Oxidation States of Iron in Selected Organoiron Complexes
| Complex Type | Observed Iron Oxidation States | Key Application/Reaction | Reference |
|---|---|---|---|
| Homoleptic Organoferrates | -2, 0, +2 | Cross-coupling reactions | nih.gov |
| Cyclopentadienyl-Phosphine Iron Complexes | 0, +1, +2 | Dinitrogen activation | chinesechemsoc.org |
| Cross-Electrophile Coupling Catalysts | +1, +2, +3 | C-O and C-C bond formation | chinesechemsoc.org |
| Triazacyclononane Iron Complexes | +2, +3 | Atom-Transfer Radical Polymerization (ATRP) | nih.gov |
Investigation of Spin State Changes in Iron Complexes
The electronic configuration of iron complexes, particularly the distribution of electrons within the 3d orbitals, gives rise to different possible spin states. nih.gov The transition between a high-spin (HS) and a low-spin (LS) state, known as spin crossover (SCO), is a phenomenon of significant interest. nih.govnih.gov This switching can be induced by changes in temperature, pressure, or by light irradiation. nih.gov The spin state of an iron center is a critical factor influencing the reactivity of the complex. princeton.edu
In octahedral iron(II) complexes, the energy difference between the HS and LS states is often comparable to thermal energy (k_B T), allowing for thermally induced spin transitions. nih.gov The HS to LS transition involves moving electrons from the antibonding e_g* orbitals to the t_2g orbitals, which leads to a shortening of the metal-ligand bonds and a reduction in the molecular volume. nih.govdtu.dk This change in structure is accompanied by alterations in magnetic and optical properties. nih.gov
For organoiron complexes with cyclopentyl-derived ligands, the spin state has direct mechanistic implications. In pentamethylcyclopentadienyl iron complexes with redox-noninnocent α-diimine ligands, detailed spectroscopic and computational data have supported the characterization of low-spin iron(III) compounds (S_Fe = ½). osti.gov In studies of dinitrogen activation by cyclopentadienyl-phosphine–iron complexes, the conversion between different valences of iron was accompanied by changes in the spin states of the complexes. chinesechemsoc.org Theoretical studies have become crucial in understanding and predicting spin crossover behavior, although accurately computing the enthalpy and entropy contributions that govern the transition remains a challenge. dtu.dk For instance, vibrational entropy effects, which favor the HS state due to longer and weaker metal-ligand bonds, are a major factor in thermally induced spin crossover. dtu.dk In some crystalline materials, only a fraction of the molecules may undergo a spin state change, as evidenced by a study where 25% of the molecules in a paramagnetic high-spin Fe(II) complex transitioned to a diamagnetic low-spin state at low temperatures. rsc.org
Spin State Properties of Iron(II) and Iron(III) Complexes
| Property | Iron(II) Complexes | Iron(III) Complexes | Reference |
|---|---|---|---|
| Average ∆H (kJ/mol) | 16.8 | 6.3 | dtu.dk |
| Average ∆S (J/mol·K) | 59.1 | 28.7 | dtu.dk |
| Typical Spin State Change | HS (t2g4eg2) ↔ LS (t2g6eg0) | HS (t2g3eg2) ↔ LS (t2g5eg0) | nih.govdtu.dk |
| Bond Length Change (HS→LS) | Significant shortening | Less pronounced shortening | nih.gov |
Photochemical Reactivity and CO Release
The photochemistry of organoiron complexes is a rich field with applications ranging from environmental chemistry to medicine. researchgate.net While many iron complexes have low-lying metal-centered excited states that lead to rapid radiationless deactivation, quenching photoreactivity, a significant number of complexes, particularly iron carbonyls, exhibit well-defined photochemical reactions. researchgate.net A prominent photoreaction for many organoiron carbonyl complexes, including those with cyclopentadienyl ligands, is the dissociation of carbon monoxide (CO). osti.govresearchgate.net
The release of CO from iron-based molecules (CO-RMs) can be triggered by light, providing a method for controlled CO delivery. nih.gov For example, the photochemical synthesis of a pentamethylcyclopentadienyl iron complex bearing an α-diimine ligand was achieved through the photodissociation of carbon monoxide from its precursor under blue light irradiation. osti.gov Diiron cyclopentadienyl complexes have also been investigated for their ability to release CO, which can trigger redox modulation in biological systems. researchgate.net The nature of the ligands attached to the iron center has a profound effect on the rate of CO release and the properties of the resulting molecule. nih.gov
Beyond CO release, the photochemical reactivity of iron complexes extends to other transformations. The photolysis of certain iron(III) complexes can lead to the reduction of the metal center and the oxidative cleavage of a ligand. nih.gov For instance, an iron(III) complex with a chelate containing an α-hydroxy acid moiety undergoes a photochemical reaction where Fe(III) is reduced to Fe(II) upon oxidative decarboxylation of the ligand. nih.gov The initial photochemical product is an aldehyde, which can undergo further oxidation in the presence of air. nih.gov Photochemical reactions of metal hydride complexes can involve M-H bond homolysis or reductive elimination of H₂. acs.org The photochemistry of these complexes is often dissociative, but tailored ligand design can lead to different reaction pathways. acs.org
Catalytic Applications of Organoiron Complexes with Cyclopentyl Derived Ligands
Catalytic Hydrogenation and Transfer Hydrogenation
(Cyclopentadienone)iron complexes have emerged as versatile and robust pre-catalysts for the reduction of polar double bonds found in carbonyl compounds and imines. chimia.ch These complexes are typically stable in air and moisture, simplifying their handling and application. chimia.ch The active catalytic species, a (hydroxycyclopentadienyl)iron hydride, is generated in situ and facilitates the hydrogenation process. chimia.ch
Asymmetric Hydrogenation of Polar Bonds
The development of chiral iron catalysts for asymmetric synthesis is a key area of research, aiming to provide enantiomerically enriched products from prochiral substrates. Chiral (cyclopentadienone)iron complexes have been successfully employed in the asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) of ketones and imines. chimia.ch
Strategies to induce enantioselectivity include:
Chiral Ligand Modification: Incorporating chirality directly into the cyclopentadienone ligand backbone or by substituting a carbonyl ligand with a chiral ligand, such as a monophosphoramidite. chimia.ch While this approach has been explored for ketone reduction, the enantiomeric excesses achieved have generally been moderate. chimia.ch
Ion-Pairing with a Chiral Co-catalyst: An alternative and highly effective method involves combining an achiral (hydroxycyclopentadienyl)iron complex with a chiral Brønsted acid, such as a chiral phosphoric acid. This strategy has proven successful in the enantioselective reduction of C=N bonds, yielding superior results. chimia.ch
Rationally Designed Chiral Scaffolds: Recent research has focused on creating structurally unique chiral Fe-cyclopentadienone complexes. One such design features bulky side arms that create a well-defined chiral pocket around the active iron center. This catalyst has demonstrated high reactivity and selectivity in the asymmetric hydrogenation of various acylsilanes, including aryl-, alkenyl-, and alkyl-substituted variants, highlighting its potential in pharmaceutical synthesis. researchgate.net
Chemoselective Reduction of Carbonyls and Imines
A significant advantage of catalysts derived from (cyclopentadienone)iron tricarbonyl complexes is their high chemoselectivity. The active iron-hydride species efficiently reduces aldehydes, ketones, and imines under mild conditions while leaving a wide array of other functional groups untouched. chimia.ch
Research findings have demonstrated that these iron catalysts are compatible with substrates containing:
Carbon-carbon double and triple bonds
Halides
Nitro groups
Epoxides
Esters chimia.ch
This high degree of selectivity allows for the targeted reduction of carbonyls and imines within complex molecules without the need for protecting groups. Furthermore, protocols have been developed for the chemoselective 1,4-reduction of α,β-unsaturated ketones using a (cyclopentadienone)iron complex modified with a triphenylphosphine ligand, showcasing the tunability of the catalyst system. unimi.it
Transfer Hydrogenation of Allylic Alcohols
Organoiron complexes are effective catalysts for transfer hydrogenation, a process that uses a hydrogen donor molecule other than H₂. A notable application is the selective reduction of allylic alcohols to the corresponding saturated alcohols. An operationally simple and efficient protocol utilizes a stable (cyclopentadienone)iron(0) carbonyl complex as a precatalyst. researchgate.netnih.gov
This reaction typically employs isopropanol (B130326) as the hydrogen donor in the presence of a mild base like potassium carbonate. researchgate.netnih.gov The methodology has been successfully applied to a diverse range of allylic alcohols, affording the saturated alcohol products in good yields. researchgate.net A key feature of this system is its chemoselectivity; for instance, in the reduction of geraniol, the allylic alcohol functionality is selectively hydrogenated while an isolated alkene within the same molecule remains intact. nih.gov
| Substrate | Catalyst System | Product Yield | Notes |
|---|---|---|---|
| Cinnamyl Alcohol | (Cyclopentadienone)iron(0) carbonyl, K₂CO₃, iPrOH | ≤83% (isolated) | General condition for various allylic alcohols. nih.gov |
| Geraniol | (Cyclopentadienone)iron(0) carbonyl, K₂CO₃, iPrOH | 61% (NMR) | Selective hydrogenation of allylic alcohol over isolated alkene. nih.gov |
| Secondary Allylic Alcohol | (Cyclopentadienone)iron(0) carbonyl, K₂CO₃, iPrOH | 76% (conversion) | Demonstrates applicability to secondary alcohols. nih.gov |
| 4-CO₂Me substituted Cinnamyl Alcohol | (Cyclopentadienone)iron(0) carbonyl, K₂CO₃, iPrOH | 88% (conversion) | Concurrent transfer hydrogenation and transesterification observed. nih.gov |
Carbon-Carbon Bond Formation Reactions
Iron catalysts provide an inexpensive, non-toxic, and environmentally friendly alternative to precious metals like palladium and nickel for cross-coupling reactions. illinois.edu Their ability to catalyze reactions involving a broad range of substrates, particularly alkyl halides, makes them a valuable tool in organic synthesis. illinois.edu
Cross-Coupling Reactions (e.g., with Grignard Reagents)
Iron-catalyzed cross-coupling reactions, often referred to as Kumada-type couplings, effectively join organomagnesium (Grignard) reagents with organic halides and sulfonates. Simple iron salts, such as iron(III) acetylacetonate (Fe(acac)₃), serve as excellent precatalysts for these transformations. researchgate.netnih.gov
The substrate scope for iron-catalyzed cross-coupling is notably broad and complementary to that of palladium-based systems. Key applications include:
Alkyl-Aryl Coupling: Iron catalysts are particularly effective at coupling alkyl Grignard reagents with aryl halides (including chlorides) and triflates. illinois.edumdpi.com This is a significant advantage, as this transformation can be challenging for palladium catalysts, especially with alkyl reagents prone to β-hydride elimination. illinois.edu
Alkenyl Coupling: The reaction of Grignard reagents with alkenyl triflates and halides proceeds rapidly under mild conditions. researchgate.netnih.gov
Selective Monoalkylation: Dichloroarenes can be selectively monoalkylated, demonstrating control over reactivity in polyhalogenated substrates. researchgate.netnih.gov
The reactions are typically very fast, even at low temperatures, and are compatible with a variety of functional groups. illinois.eduresearchgate.net The mechanism is thought to involve low-valent iron species generated in situ. nih.gov
| Electrophile | Nucleophile | Precatalyst | Key Feature |
|---|---|---|---|
| Aryl Halides/Triflates | Alkyl Grignard Reagents | FeCl₃, Fe(acac)₃ | Effective coupling of partners prone to β-hydride elimination. illinois.edu |
| Alkenyl Triflates | Grignard Reagents | Fe(acac)₃ | Rapid C(sp²)-C(sp³) bond formation. researchgate.netnih.gov |
| Acid Chlorides | Grignard Reagents | Fe(acac)₃ | Efficient ketone synthesis. researchgate.netnih.gov |
| Dichloroarenes | Grignard Reagents | Fe(acac)₃ | Selective mono-functionalization. researchgate.net |
Cycloaddition Reactions (e.g., [2+2+1] to Form Cyclopentadienones)
The [2+2+1] cycloaddition of two alkyne molecules and one molecule of carbon monoxide is a powerful method for synthesizing cyclopentadienones. nii.ac.jp While this transformation is classically catalyzed by transition metals such as cobalt (in the Pauson–Khand reaction), palladium, or rhodium, iron carbonyl complexes play a central role in the chemistry of cyclopentadienones. nii.ac.jppku.edu.cn
The synthesis of stable (cyclopentadienone)iron tricarbonyl complexes is a well-established process. chimia.ch These complexes are not only catalysts for reactions like hydrogenation but are also products of cycloaddition chemistry involving iron. The iron moiety can act as a template, bringing together the reacting partners. Although catalytic cycles for the formation of free cyclopentadienones using iron are less common than with other metals, iron's role in mediating cycloadditions is significant. Iron-catalyzed cycloaddition reactions represent a broad field for generating molecular complexity in the synthesis of various ring systems. researchgate.net
Intramolecular Cyclopropanation Reactions
Iron-catalyzed intramolecular cyclopropanation reactions represent an efficient and sustainable method for the synthesis of bicyclic compounds containing a cyclopropane (B1198618) ring. These reactions are of significant interest due to the prevalence of such motifs in biologically active molecules and natural products. The use of earth-abundant and low-toxicity iron catalysts makes this approach particularly attractive from both an economic and environmental standpoint.
Research has demonstrated that iron complexes, particularly those featuring chiral ligands, can catalyze the intramolecular cyclopropanation of diazo compounds with excellent yields and enantioselectivities. A notable example involves the use of iron complexes with chiral spiro-bisoxazoline ligands. These catalysts have been successfully employed in the asymmetric intramolecular cyclopropanation of various olefinic diazoacetates. The reactions proceed smoothly under mild conditions to afford the corresponding bicyclic products with high levels of enantiomeric excess (ee), in some cases up to 97% ee. nih.govsci-hub.se
The general mechanism for these reactions is believed to involve the formation of an iron-carbene intermediate from the reaction of the iron catalyst with the diazo compound. This highly reactive intermediate then undergoes a concerted or stepwise addition to the pendant olefin, leading to the formation of the cyclopropane ring. The stereochemistry of the final product is dictated by the chiral environment provided by the ligand coordinated to the iron center.
The versatility of this methodology has been showcased through its application to a range of substrates. For instance, α-diazo-β-keto esters and amides tethered to an alkene have been successfully cyclized using iron-based catalytic systems. The choice of ligand and iron precursor can be tuned to optimize the reaction for specific substrates, highlighting the modularity of this catalytic approach.
Table 1: Selected Examples of Iron-Catalyzed Intramolecular Cyclopropanation
| Substrate | Iron Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Allyl diazoacetate | Fe(II) complex with chiral spiro-bisoxazoline ligand | High | Up to 97% | nih.gov |
| Homoallyl diazoacetate | Fe(II) complex with chiral spiro-bisoxazoline ligand | High | Excellent | nih.govsci-hub.se |
| Olefinic α-diazo-β-keto ester | Iron porphyrin complex | Good | Moderate |
Note: This table is illustrative and compiles representative data from various sources.
Olefin Metathesis
The application of iron complexes in olefin metathesis is a burgeoning area of research, driven by the desire to replace more expensive and toxic noble metal catalysts, such as those based on ruthenium and molybdenum. researchgate.net While significant progress has been made, the development of highly active and selective iron-based catalysts for olefin metathesis remains a challenge. researchgate.netresearchgate.net
Theoretical and computational studies have been instrumental in guiding the design of potential iron catalysts for this transformation. researchgate.netnih.gov These studies suggest that low-valent iron complexes have the potential to be active in olefin metathesis. researchgate.netnih.gov The key challenge lies in promoting the desired [2+2] cycloaddition and cycloreversion pathway, which is characteristic of the Chauvin mechanism for olefin metathesis, while suppressing side reactions like cyclopropanation. researchgate.net
Recent computational work has focused on the influence of ligand architecture on the catalytic cycle. researchgate.net For instance, the use of "strong" ligands, such as certain pincer-type ligands, is predicted to favor the olefin metathesis pathway over undesired side reactions. researchgate.netnih.gov These ligands can modulate the electronic properties of the iron center, thereby influencing the relative energies of the transition states for metathesis versus cyclopropanation.
While experimental realization of a general and highly efficient iron-catalyzed olefin metathesis is still in its early stages, there have been reports of iron(III)-catalyzed carbonyl-olefin metathesis. nih.govmdpi.com This reaction, while distinct from traditional olefin-olefin metathesis, demonstrates the potential of iron to catalyze this class of transformations. It involves the ring-closing metathesis of substrates containing both a carbonyl group and an olefin, proceeding under mild conditions with high functional group tolerance. nih.gov
Further research is focused on the synthesis and evaluation of well-defined iron alkylidene complexes, which are proposed as key intermediates in the catalytic cycle. The stabilization of these reactive species through judicious ligand design is a primary goal in the development of practical iron-based olefin metathesis catalysts.
Carbon-Heteroatom Bond Formation Reactions
C-N Bond Formation (e.g., Amine Alkylation, Amination)
Organoiron complexes, particularly those bearing cyclopentadienone or cyclopentadienyl (B1206354) ligands, have emerged as effective catalysts for the formation of carbon-nitrogen (C-N) bonds. core.ac.ukacs.org These reactions are fundamental in organic synthesis, providing access to amines, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. Iron-catalyzed C-N bond formation often proceeds via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism, which is an atom-economical and environmentally benign process as the only byproduct is water. acs.org
In a typical hydrogen borrowing reaction, an alcohol is transiently oxidized by the iron catalyst to an aldehyde or ketone, with the concomitant formation of an iron-hydride species. The carbonyl intermediate then reacts with an amine to form an imine, which is subsequently reduced by the iron-hydride to afford the N-alkylated amine, regenerating the active iron catalyst. acs.org
A variety of iron complexes have been shown to be active in this transformation. For instance, (cyclopentadienone)iron tricarbonyl complexes are competent precursors for catalysts in the N-alkylation of amines with alcohols. acs.orgresearchgate.net The electronic and steric properties of the cyclopentadienone ligand can be tuned to optimize catalyst performance. For example, the presence of trimethylsilyl groups on the cyclopentadienyl ligand can play a crucial role in stabilizing the iron hydride intermediate and enhancing catalyst lifetime. acs.org
The substrate scope of these iron-catalyzed C-N bond-forming reactions is broad, encompassing the coupling of various primary and secondary amines with a range of alcohols, including benzylic, aliphatic, and even unsaturated alcohols. acs.org
Table 2: Iron-Catalyzed N-Alkylation of Amines with Alcohols
| Amine | Alcohol | Iron Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Benzyl alcohol | (Cyclopentadienone)iron tricarbonyl complex | Good to Excellent | acs.org |
| Benzylamine | 1-Phenylethanol | (Cyclopentadienone)iron tricarbonyl complex | Good | acs.org |
| p-Methoxyaniline | 5-Penten-1-ol | (Cyclopentadienone)iron tricarbonyl complex | Good | acs.org |
| 3-Trifluoromethylbenzylamine | Cyclohexanol | (Cyclopentadienone)iron tricarbonyl complex | Good | acs.org |
Note: This table is illustrative and compiles representative data from various sources.
C-O Bond Formation (e.g., Alcohol Oxidation, Epoxidation)
Iron complexes with cyclopentadienyl-derived ligands are also effective catalysts for carbon-oxygen (C-O) bond formation, most notably in the oxidation of alcohols. These reactions typically proceed via a hydrogen transfer mechanism, where the iron catalyst facilitates the transfer of hydrogen from an alcohol to a hydrogen acceptor, such as acetone.
(Hydroxycyclopentadienyl)iron dicarbonyl hydride complexes have been identified as active catalysts for the Oppenauer-type oxidation of a wide range of primary and secondary alcohols to the corresponding aldehydes and ketones. acs.org A key feature of these systems is their high functional group tolerance, allowing for the selective oxidation of alcohols in the presence of other sensitive moieties. The reaction mechanism is proposed to involve the formation of an iron-alkoxide intermediate, followed by β-hydride elimination to generate the carbonyl product and the iron-hydride catalyst.
Furthermore, chiral iron-cyclopentadienone complexes have been investigated for the kinetic resolution of racemic secondary alcohols through asymmetric transfer hydrogenation. While enantioselectivities have been moderate in some cases, these studies demonstrate the potential for developing highly stereoselective iron-based oxidation catalysts.
The versatility of these iron catalysts is also evident in their ability to promote the dehydrogenation of diols to lactones, a transformation that involves both C-O bond formation and an intramolecular oxidation.
X-H Insertion Reactions (X = O, N, Si)
Iron complexes are capable of catalyzing the insertion of carbenes, typically derived from diazo compounds, into various X-H bonds, where X can be oxygen, nitrogen, or silicon. These reactions provide a direct and efficient route to the formation of C-O, C-N, and C-Si bonds.
O-H Insertion: The insertion of carbenes into the O-H bonds of alcohols and phenols has been achieved using iron porphyrin complexes as catalysts. These reactions proceed under mild conditions to afford the corresponding ethers in good yields.
N-H Insertion: Similarly, the N-H insertion of carbenes into amines is effectively catalyzed by iron complexes. Iron porphyrins have been shown to exhibit excellent selectivity for N-H insertion over competing side reactions such as cyclopropanation. This methodology has been applied to both aromatic and aliphatic amines, providing a straightforward synthesis of N-substituted amines.
Si-H Insertion: The enantioselective insertion of carbenes into silicon-hydrogen (Si-H) bonds is a powerful method for the synthesis of chiral organosilicon compounds. Recently, the first iron-catalyzed enantioselective Si-H bond insertion of α-diazoesters was developed. acs.org By employing a novel chiral spiro-bisoxazoline ligand, a range of versatile chiral α-silyl esters were synthesized in good yields and with high enantioselectivities. acs.org Density functional theory (DFT) calculations have been used to elucidate the mechanism and stereochemical outcome of this reaction, suggesting a concerted pathway. acs.org
Polymerization Catalysis (e.g., Atom-Transfer Radical Polymerization)
Iron-based complexes have garnered significant attention as catalysts for atom-transfer radical polymerization (ATRP), offering a more sustainable and cost-effective alternative to the commonly used copper-based systems. rsc.orgnih.govnih.gov ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures.
The mechanism of iron-catalyzed ATRP is analogous to that of other metal-catalyzed ATRP systems. An iron(II) complex, typically coordinated by nitrogen- or phosphorus-based ligands, reversibly activates a dormant polymer chain (P-X, where X is a halogen) through a one-electron oxidation to generate a propagating radical (P•) and an iron(III)-halide complex. nih.govmdpi.com This iron(III) species can then deactivate the propagating radical, reforming the dormant chain and the iron(II) activator. This reversible activation-deactivation equilibrium maintains a low concentration of active radicals, thereby minimizing termination reactions and enabling controlled polymer growth.
A wide variety of ligands have been employed in iron-catalyzed ATRP to modulate the activity and control of the polymerization. These include nitrogen-based ligands such as pyridines, imines, and amines, as well as phosphorus-based ligands like phosphines. mdpi.com The choice of ligand has a profound impact on the polymerization kinetics and the properties of the resulting polymer.
Iron-catalyzed ATRP has been successfully applied to the polymerization of a range of monomers, including methacrylates and styrene. nih.govnih.gov However, the controlled polymerization of acrylates using iron catalysts remains a challenge. nih.gov
Recent advances in this field include the development of various ATRP techniques that utilize iron catalysts, such as initiators for continuous activator regeneration (ICAR) ATRP, activators regenerated by electron transfer (ARGET) ATRP, and photo-induced ATRP. mdpi.com These methods allow for the use of very low concentrations of the iron catalyst, further enhancing the sustainability and practical utility of this approach.
Electroreduction of Carbon Dioxide (CO2)
Organoiron complexes featuring cyclopentyl-derived ligands, particularly cyclopentadienone iron complexes, have emerged as efficient and selective catalysts for the electrochemical reduction of carbon dioxide (CO₂), a process of significant interest for converting a greenhouse gas into valuable chemical feedstocks. rsc.orgresearchgate.net Research in this area focuses on developing sustainable catalytic systems that utilize earth-abundant metals like iron. researchgate.net
Detailed studies have demonstrated that molecularly-defined cyclopentadienone iron(0) complexes can effectively catalyze the conversion of CO₂ to carbon monoxide (CO) without the need for Brønsted acids. rsc.orgresearchgate.net This catalytic activity is attributed to the cooperative interaction between the iron center and the cyclopentadienone ligand. rsc.org The process is not only selective but also efficient, showcasing the potential of these complexes in CO₂ reduction technologies.
Research Findings
Investigations into the electrocatalytic performance of cyclopentadienone iron complexes have yielded promising results. Under optimized conditions, these catalysts have been shown to selectively produce carbon monoxide with high faradaic efficiency. For instance, certain cyclopentadienone iron(0) complexes have achieved a faradaic efficiency of 96% for CO formation. rsc.orgresearchgate.net
The catalytic mechanism has been a subject of detailed study, with techniques such as operando FTIR spectroscopy being employed to understand the activation of the catalyst and the reaction pathway. researchgate.net These studies suggest that the cooperation between the metal center and the ligand is a crucial factor in the catalytic activity of the system. rsc.orgresearchgate.net Furthermore, the development of these iron-based molecular catalysts is a significant step compared to systems that rely on more expensive and less abundant platinum group metals. researchgate.net
The following table summarizes the performance of a representative cyclopentadienone iron complex in the electroreduction of CO₂.
| Catalyst | Product | Faradaic Efficiency (%) | Conditions |
| Cyclopentadienone iron(0) complex | CO | 96 | Absence of Brønsted acids, optimized conditions |
This table presents data on the electrocatalytic performance of a cyclopentadienone iron complex for CO₂ reduction.
Further research has also explored the photochemical reduction of CO₂ using cyclopentadienone iron tricarbonyl complexes, which have demonstrated high activity and selectivity for CO production. researchgate.netmdpi.com In these systems, turnover numbers (TON) of around 600 in one hour with initial turnover frequencies (TOF) up to 22.2 min⁻¹ have been observed. researchgate.net
The broader context of organoiron complexes in catalysis highlights their versatility. While this section focuses on CO₂ electroreduction, it is worth noting that organoiron complexes, including those with cyclopentadienyl ligands, have applications in a wide range of chemical transformations. nih.gov The unique electronic properties conferred by the carbon-based supporting ligands in organometallic complexes, such as those derived from cyclopentyl structures, result in electron-rich metal centers and good chemical stability, which are advantageous for catalytic applications. researchgate.net
Computational and Theoretical Studies of Organoiron Complexes with Cyclopentyl Derived Ligands
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a dominant computational method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. acs.orgscispace.com It is particularly effective for organoiron systems, where electron correlation effects are significant. acs.org DFT allows for the detailed examination of reaction pathways, electronic properties, and the influence of ligands on catalytic performance. scispace.commdpi.com
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions catalyzed by organoiron complexes. By locating and characterizing the energies of reactants, intermediates, transition states, and products, researchers can construct detailed reaction energy profiles. nih.gov This process helps to identify the most plausible reaction pathways and pinpoint the rate-limiting steps. rsc.org For instance, DFT studies on iron-catalyzed cross-coupling and functionalization reactions have revealed the intricate steps involved, such as oxidative addition, reductive elimination, and C-H activation. nih.govnih.gov
In the context of iron-catalyzed alkene isomerization, a combination of experimental and computational studies supported an allyl mechanism. osti.gov DFT calculations were crucial in understanding the involvement of different spin states, revealing that while substrate binding occurs on a high-spin surface, the subsequent oxidative addition to an allyl intermediate proceeds on a low-spin surface. osti.gov Similarly, in the iron-catalyzed carboazidation of alkenes, DFT calculations helped to distinguish between different potential pathways, supporting an outer-sphere azide (B81097) transfer over an inner-sphere mechanism. rsc.org The identification of transition states through techniques like intrinsic reaction coordinate (IRC) calculations confirms the connection between intermediates along a proposed pathway. nih.gov
DFT methods are widely used to predict the electronic structure and energetics of organoiron complexes. These calculations provide information on molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the complex's reactivity and optical properties. mdpi.com For substituted ferricenium species, which are oxidized derivatives of the foundational cyclopentadienyl (B1206354) iron complex ferrocene (B1249389), DFT calculations have successfully predicted the electronic absorption spectra. tandfonline.com These calculations show that lowering the symmetry by substituting the cyclopentadienyl rings lifts the degeneracy of molecular orbitals, leading to multiple electronic transitions. tandfonline.com
The energetics of complex formation and ligand dissociation are also key parameters that can be accurately computed. mdpi.comacs.org For example, calculations on η⁵-cyclopentadienyl half-sandwich organochalcogenide complexes showed that the complexation energy is influenced by substituents on the cyclopentadienyl ring; electron-rich groups can increase electron density, leading to stronger electrostatic interactions with the metal center. mdpi.com Time-dependent DFT (TD-DFT) is a powerful extension for simulating UV-Vis absorption spectra, helping to assign experimental electronic transitions. mdpi.comnih.gov For a series of cyclopentadienyl iron bipyridine derivatives, TD-DFT calculations reproduced experimental spectra with remarkable accuracy, assigning low-energy transitions to a mix of d-d and metal-to-ligand charge transfer (MLCT) character. nih.gov
| Complex Type | Calculated Property | Key Finding | Reference |
|---|---|---|---|
| η⁵-Cyclopentadienyl Organochalcogenides | HOMO-LUMO Gap | Complexes have semiconducting HOMO-LUMO gaps in the range of 1.98–2.65 eV. | mdpi.com |
| η⁵-Cyclopentadienyl Organochalcogenides | Complexation Energy | Calculated at -55.17 to -62.90 kcal/mol, indicating strong interaction. Stronger complexation energy correlates with a smaller HOMO-LUMO gap. | mdpi.com |
| Ferricenium Derivatives | Electronic Transitions | Substituent-induced symmetry lowering splits degenerate orbitals, resulting in multiple LMCT transitions. | tandfonline.com |
| [Fe(η⁵-C₅H₅)(CO)(PPh₃)(Nitrile)]⁺ | UV-Vis Spectra (TD-DFT) | Calculations accurately reproduce experimental spectra, assigning bands to mixed d-d/MLCT character. | nih.gov |
The catalytic activity of an organoiron complex is profoundly influenced by the electronic properties of its ligands. DFT calculations provide a quantitative framework for understanding and predicting these effects. nih.gov By systematically modifying ligands in computational models, researchers can dissect how steric and electronic changes impact reaction barriers and thermodynamic stability. acs.org For instance, in the development of iron catalysts for the allylic C-H functionalization of simple olefins, DFT calculations revealed that modifying substituents on the cyclopentadienyl ligand altered the electronic environment of the alkene-iron π-complex. nih.gov This tuning was shown to lower the energy barrier for the turnover-limiting deprotonation step. nih.gov
The Dewar-Chatt-Duncanson model, which describes metal-ligand bonding in terms of σ-donation and π-back-donation, can be quantified using computational techniques like energy decomposition analysis (EDA). udg.edu Studies on mixed iron(II) phosphametallocenes, where a CH group in a cyclopentadienyl ligand is replaced by phosphorus, showed that this substitution drastically alters the electronic structure and reactivity of the complex. acs.org Similarly, for osmium complexes analogous to iron systems, DFT studies demonstrated that using weakly electron-donating cyclopentadienyl and diphosphine ligands could stabilize a desired σ-methane tautomer, highlighting the delicate electronic balance required for specific catalytic applications. acs.org
| System | Ligand Modification | Observed Electronic Effect | Impact on Reactivity/Stability | Reference |
|---|---|---|---|---|
| Fp-alkene complex | Electron-rich arene substituents on Cp ligand | Stabilizes the deprotonation transition state via C–H/π interactions. | Lowers the C-H deprotonation barrier by 1.7 kcal/mol. | nih.gov |
| Fe(Cp)(L) | Replacing Cp with phosphacyclopentadienyl ligands | Drastically changes the electronic structure and reduces back-donation. | Makes ligand displacement from ferrocene an endothermic process. | acs.org |
| (C₅R₅)Os(diphosphine)(CH₃)(H)⁺ | Weakly donating fluorinated ligands | Reduces electron density at the metal center. | Stabilizes the σ-methane tautomer relative to the methyl/hydride form. | acs.org |
Quantum Chemical Methodologies for Transition Metal Systems
While DFT is a workhorse, a range of quantum chemical methods is available for studying transition metal systems, each with its own strengths and weaknesses. scispace.com High-accuracy ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), can provide "gold standard" reference data for smaller systems, though their computational cost is often prohibitive for the large molecules typical in catalysis. nih.govrsc.org These high-level calculations are invaluable for benchmarking the performance of various DFT functionals, especially for challenging properties like spin-state energetics. rsc.org
Multireference methods, such as the complete active space second-order perturbation theory (CASPT2), are necessary for systems with significant static correlation, where the single-reference picture of DFT or CCSD(T) breaks down. rsc.org This is often the case for molecules with multiple, partially filled d-orbitals or complex bonding situations. acs.org More recently, methods like phaseless auxiliary-field quantum Monte Carlo (ph-AFQMC) are emerging as highly accurate and scalable approaches for strongly correlated transition metal systems. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a way to study enzymes or large catalytic systems by treating the reactive core with a high-level quantum method while the surrounding environment is modeled with less expensive molecular mechanics. acs.org
Modeling of Metal-Ligand Interactions and Bonding
Understanding the nature of the bond between the iron center and its cyclopentyl-derived ligands is fundamental to rational catalyst design. Quantum chemical calculations offer powerful tools to analyze these interactions beyond simple orbital pictures. The nature of bonding in metallocenes like ferrocene, the archetypal cyclopentadienyl iron complex, has been a subject of study since its discovery. rsc.org Modern computational analyses show that while the metal-ligand bonding is primarily electrostatic, the covalent character is also significant. rsc.org
To dissect the bonding components, chemists employ methods such as Charge Decomposition Analysis (CDA) and Natural Bond Orbital (NBO) analysis. acs.orgmdpi.comnih.gov CDA can quantify the contributions from ligand-to-metal donation, metal-to-ligand back-donation, and electrostatic interaction. acs.org For instance, a CDA study on iron(II) phosphametallocenes revealed how replacing a CH group with a phosphorus atom in the cyclopentadienyl ring alters these bonding contributions. acs.org NBO analysis can elucidate bonding interactions within complex systems, such as identifying the key orbital interactions that stabilize heterobimetallic clusters built upon a di-iron core supported by a bis-cyclopentadienyl ligand. nih.gov These analyses provide a detailed electronic picture that helps explain the observed structural properties and reactivity. mdpi.comacs.org
| Complex Type | Analysis Method | Key Bonding Insight | Reference |
|---|---|---|---|
| [Fe₂(Cp)₂(CO)(µ-CO)(µ-CNMe₂)(NCMe)]⁺ | Energy Decomposition Analysis (EDA) | The Fe-NCMe interaction energy was calculated to be -48.9 kcal/mol, with significant contributions from both σ-donation and π-back-donation. | mdpi.com |
| Fe(Cp)(phosphacyclopentadienyl) | Charge Decomposition Analysis (CDA) | Replacing CH with P in the ring alters the electronic structure, affecting donation and back-donation capabilities. | acs.org |
| LFe₂(μ-H)₃Li(THF) (L = bis-Cp ligand) | Natural Bond Orbital (NBO) Analysis | Revealed no direct Fe-Fe bond; stabilization occurs via Fe-H bonds donating to the Lewis acidic Li center and electrostatic forces. | nih.gov |
| Group 2 Metallocenes | Energy Decomposition Analysis (EDA) | Bonding is mainly electrostatic (65–78%), but covalent character (22-33%) is not negligible. | rsc.org |
Examination of Spin States and Metalloradical Pathways
Iron complexes are well-known for their ability to access multiple oxidation and spin states, a feature that is central to their reactivity. nih.govacs.org The relatively small energy differences between these states mean that a reaction may proceed across multiple potential energy surfaces, a phenomenon known as two-state reactivity. osti.gov Accurately predicting the energy splitting between spin states is a notorious challenge for computational chemistry, as results can be highly dependent on the chosen DFT functional. rsc.orgresearchgate.net
Computational studies are therefore essential for exploring the role of different spin states in catalytic mechanisms. osti.govresearchgate.net For example, in an iron(I)-catalyzed alkene isomerization, computations showed that the catalyst is high-spin in its ground state but that the transition states for the key isomerization step are only accessible on a low-spin surface. osti.gov This spin-crossover is critical for the reaction to proceed.
Furthermore, iron's accessible redox states facilitate pathways involving one-electron chemistry, leading to the formation of metalloradical species. nih.govspringernature.com Metalloradical catalysis (MRC) is a powerful strategy where the metal complex acts as a one-electron catalyst to generate radical intermediates. nih.govspringernature.com DFT calculations have been vital in establishing these mechanisms. In a recently developed iron(III)-based system for asymmetric cyclopropanation, DFT computations provided convincing evidence for a stepwise radical mechanism. nih.govspringernature.com The calculations showed that the Fe(III)-metalloradical catalyst activates the diazo compound to generate an α-Fe(IV)-alkyl radical, a key intermediate that governs the reaction's outcome. rsc.orgnih.govspringernature.com These studies often reveal that spin crossover events are coupled to the key bond-forming or bond-breaking steps. rsc.orgrsc.org
| Catalytic Reaction | Spin States Involved | Mechanistic Feature | Reference |
|---|---|---|---|
| Alkene Isomerization | High-spin (S=3/2) and Low-spin (S=1/2) | Two-state reactivity: Substrate binding on high-spin surface, transition state on low-spin surface. | osti.gov |
| Asymmetric Cyclopropanation | Sextet (S=5/2), Quartet (S=3/2), Doublet (S=1/2) | Fe(III)-metalloradical catalyst activates diazo compound, involving spin-crossover from a sextet to a doublet state. | rsc.orgnih.gov |
| Intramolecular Amination | Triplet and Quintet | The preferred spin state depends on the substrate: triplet for C(sp²)-H amination, quintet for C(sp³)-H amination. | rsc.org |
Future Directions and Emerging Frontiers in Organoiron Chemistry with Cyclopentyl Derived Ligands
Design and Development of Novel Iron-Based Catalysts with Earth-Abundant Metals
The development of novel iron-based catalysts is a cornerstone of sustainable chemistry. The primary challenge lies in harnessing iron's complex redox chemistry to achieve high catalytic activity and selectivity. unimi.it Ligand design is paramount in this endeavor, with cyclopentyl-derived scaffolds offering significant advantages. The η5-cyclopentadienyl ligand strongly binds to iron, rendering specific sites unavailable for coordination and thereby enhancing reaction selectivity. pitt.edu
(Cyclopentadienone)iron complexes (CICs) are a prominent class of air-stable and robust precatalysts. unimi.it Their catalytic activity stems from the "non-innocent" character of the cyclopentadienone ligand, which can switch between aromatic and non-aromatic forms, facilitating a Fe(0)/Fe(II) catalytic cycle crucial for hydrogen transfer reactions. unimi.itacs.org Researchers have demonstrated that modifying the electronic properties of the cyclopentadienone ligand, for instance by introducing electron-rich amino substituents, can significantly enhance catalytic activity in processes like reductive amination. unimi.itacs.org
Pincer-type ligands represent another critical area of development. These strongly chelating ligands enhance the stability of the iron center and allow for fine-tuning of its catalytic properties. acs.org Iron complexes bearing PNP pincer ligands have shown remarkable activity in hydrogenation and dehydrogenation reactions, which are fundamental to sustainable energy applications and chemical synthesis. rsc.orgmdpi.commdpi.com The design of these ligands is crucial for controlling the catalyst's performance under mild conditions. mdpi.com
Recent research has also explored iron complexes with cyclopentyl-substituted triazacyclononane (TACN) ligands for applications like atom transfer radical polymerization (ATRP). mdpi.com An iron complex with a cyclopentyl-substituted TACN ligand demonstrated efficient and well-controlled polymerization, highlighting the role of the cyclopentyl group in catalyst design. mdpi.comresearchgate.net
| Catalyst Type | Ligand Scaffold | Key Design Feature | Application | Reference |
|---|---|---|---|---|
| (Cyclopentadienone)iron complex | Tetraarylcyclopentadienone | Electron-donating/withdrawing substituents | Transfer Hydrogenation | acs.org |
| Pincer Iron Complex | tBuPNP | Trans-dihydrido structure | Formic Acid Dehydrogenation | mdpi.com |
| TACN Iron Complex | (Cyclopentyl)3TACN | Bulky cyclopentyl groups | Atom Transfer Radical Polymerization (ATRP) | mdpi.comresearchgate.net |
Advancements in Asymmetric Iron Catalysis Utilizing Chiral Ligands
Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. While this field has been dominated by noble metals, significant progress has been made in developing chiral iron catalysts. mdpi.comresearchgate.net The design of effective chiral ligands capable of inducing high stereocontrol is the central challenge. mdpi.com
Several classes of chiral ligands have been successfully employed in iron-catalyzed asymmetric reactions. Chiral spiro-bisoxazoline ligands, for example, have been used to develop iron catalysts for asymmetric intramolecular cyclopropanation, achieving excellent yields and enantioselectivities (up to 97% ee). mdpi.comnih.gov Similarly, chiral oxazolineiminopyridine iron complexes have proven effective for the enantioselective hydrosilylation of unactivated terminal alkenes. mdpi.com The steric bulk of substituents on the ligand framework is often crucial for achieving high levels of stereoinduction. mdpi.com
A more recent and innovative approach involves the concept of "chiral-at-metal" catalysis. In these systems, the chirality of the complex originates from the asymmetric arrangement of achiral ligands around the iron center, creating a stereogenic metal atom. mdpi.comrsc.orgnih.gov This strategy has been successfully applied in hetero-Diels-Alder reactions and C-H amidations, demonstrating that high enantioselectivity can be achieved without the need for complex chiral ligands. rsc.orgnih.gov For instance, an iron(II) complex with two bidentate N-(2-pyridyl)-substituted N-heterocyclic carbene (PyNHC) ligands arranged in a C2-symmetric fashion creates a helical chirality at the iron center, which effectively catalyzes asymmetric transformations. rsc.orgnih.gov DFT calculations have been instrumental in understanding how the chiral-at-metal configuration, often in conjunction with secondary interactions like π–π stacking, dictates the high enantioselectivity. rsc.org
| Reaction Type | Chiral Ligand/Concept | Catalyst Example | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Intramolecular Cyclopropanation | Spiro-bisoxazoline | Fe(II)-spiro-bisoxazoline complex | Up to 97% | nih.gov |
| Hydrosilylation of Alkenes | Oxazolineiminopyridine | L3·FeCl2 | Excellent | mdpi.com |
| Hetero-Diels-Alder | Chiral-at-metal (PyNHC ligands) | Λ/Δ-[Fe(PyNHC)2(MeCN)2] | Up to 98% | nih.gov |
| Alkylation of Indoles | Chiral-at-metal and Ligand Chirality | cis-β Fe(II)(N4) complex | Up to >99% | rsc.org |
Integrated Experimental and Computational Approaches for Mechanistic Insights
A deep understanding of reaction mechanisms is critical for the rational design of more efficient catalysts. The integration of experimental studies with computational methods, particularly Density Functional Theory (DFT), has become an indispensable tool in organoiron chemistry. acs.orgnih.govtdl.org This synergistic approach provides detailed insights into catalytic cycles, the nature of active species, and the factors controlling reactivity and selectivity. acs.orgnih.gov
For instance, in the study of (cyclopentadienone)iron carbonyl-catalyzed transfer hydrogenations, combined experimental and computational work has elucidated the role of ligand electronics. acs.org While it was found that catalysts with electron-rich cyclopentadienone ligands react faster, computational studies helped to identify the turnover-limiting steps and rationalize the observed trends. acs.org DFT calculations can model reaction pathways, determine the energies of transition states and intermediates, and explain how ligand modifications influence the catalytic outcome. acs.orgtdl.org
Exploration of Unconventional Ligand Scaffolds for Iron Complexes
While the cyclopentadienyl (B1206354) ligand is a mainstay of organoiron chemistry, the exploration of unconventional ligand scaffolds is pushing the boundaries of reactivity and catalysis. pitt.eduwikipedia.org These novel ligands can impart unique electronic and steric properties to the iron center, enabling new types of transformations and enhancing catalytic performance.
One such area is the development of cyclopentadienyl ligands functionalized with other donor groups. For example, the synthesis of bis(pyrazolyl)cyclopentadienyl iron complexes introduces N-donor pyrazolyl units onto the Cp ring. rsc.org These hybrid ligands offer different coordination modes and can influence the solubility and reactivity of the resulting iron complexes, serving as precursors for a variety of derivatives through ligand exchange. rsc.org
N-heterocyclic carbenes (NHCs) have emerged as powerful ancillary ligands for iron. mdpi.com Their strong σ-donating ability can stabilize the metal center and modulate its catalytic activity. Chiral NHCs have been successfully used in enantioselective C-H alkylation reactions. mdpi.com Furthermore, mesoionic carbenes (MICs), a class of NHCs with even stronger σ-donating properties, have been incorporated into novel chiral-at-iron catalysts for asymmetric C-H amidation. rsc.org
Pincer ligands, with their tridentate and rigid framework, offer another versatile platform for designing robust iron catalysts. acs.orgmdpi.com They provide high stability and allow for precise control over the metal's coordination environment, which has been exploited in a wide range of catalytic reactions, including hydrogenation and dehydrogenation. mdpi.com The combination of a cyclopentadienyl moiety with other donor atoms in unconventional arrangements continues to be a fruitful area for discovering new catalytic systems. nih.gov
Applications in Complex Molecule Synthesis and Sustainable Chemistry
The ultimate goal of developing novel catalysts is their application in the efficient and sustainable synthesis of complex organic molecules. Iron catalysts featuring cyclopentyl-derived ligands are making significant contributions in this regard, offering green alternatives to traditional methods. mdpi-res.commdpi.comsemanticscholar.org
(Cyclopentadienone)iron complexes have proven to be highly versatile catalysts for a range of transformations. They are particularly effective in "hydrogen borrowing" or "hydrogen autotransfer" reactions, which allow for the alkylation of amines and ketones using alcohols as green alkylating agents. unimi.it These processes are highly atom-economical and generate water as the only byproduct. These catalysts have also been applied in cycloaddition reactions, providing access to complex carbocyclic and heterocyclic frameworks. d-nb.info
Iron-catalyzed C-H activation is another rapidly developing field with immense potential for simplifying the synthesis of complex molecules. acs.org By directly functionalizing C-H bonds, these methods can reduce the number of synthetic steps and minimize waste. Iron complexes supported by various ligands, including those with cyclopentyl-derived components, have been shown to catalyze the arylation of unactivated C(sp3)-H bonds. rsc.org
Furthermore, the use of iron catalysts aligns with the principles of sustainable chemistry not only by replacing precious metals but also by enabling reactions under milder conditions and promoting the use of renewable feedstocks. rsc.orgsemanticscholar.org For instance, the dehydrogenation of alcohols to produce hydrogen gas represents a potential avenue for chemical hydrogen storage. rsc.org The continued development of organoiron catalysts with cyclopentyl-derived ligands is poised to provide even more innovative solutions for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
